Oleyl hydroxyethyl imidazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

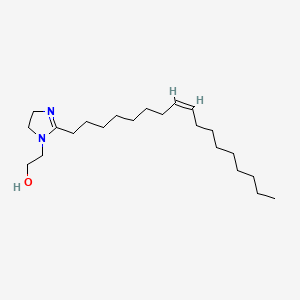

IUPAC Name |

2-[2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25/h9-10,25H,2-8,11-21H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTDLPBPQKAPMN-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC1=NCCN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC1=NCCN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893286 | |

| Record name | (Z)-2-(8-Heptadecenyl)-2-imidazoline-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-Imidazole-1-ethanol, 2-(8Z)-8-heptadecen-1-yl-4,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

21652-27-7 | |

| Record name | 2-(8Z)-8-Heptadecen-1-yl-4,5-dihydro-1H-imidazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21652-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleyl hydroxyethyl imidazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021652277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-ethanol, 2-(8Z)-8-heptadecen-1-yl-4,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-2-(8-Heptadecenyl)-2-imidazoline-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEYL HYDROXYETHYL IMIDAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMQ955NDVL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Oleyl Hydroxyethyl Imidazoline from Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of oleyl hydroxyethyl (B10761427) imidazoline (B1206853), a versatile cationic surfactant, from oleic acid and aminoethylethanolamine (AEEA). The document details the reaction mechanism, experimental protocols, and quantitative data pertinent to its synthesis and characterization, tailored for a scientific audience.

Introduction

Oleyl hydroxyethyl imidazoline, chemically known as 2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethanol, is a C22H42N2O molecule with a molecular weight of approximately 350.6 g/mol .[1][2] Its structure, featuring a hydrophobic oleyl tail and a hydrophilic head containing an imidazoline ring and a hydroxyethyl group, imparts amphiphilic properties.[3] This makes it a valuable compound in various industrial applications, including as a corrosion inhibitor, emulsifier, antistatic agent, and lubricant.[3][4] The synthesis is primarily achieved through the cyclocondensation of oleic acid with aminoethylethanolamine (AEEA) at elevated temperatures.[3]

Reaction Mechanism and Synthesis Pathway

The principal method for synthesizing this compound is a two-stage process:

-

Amidation: Oleic acid reacts with aminoethylethanolamine (AEEA) to form an amide intermediate, N-(2-hydroxyethyl)-N-(2-aminoethyl)oleamide, with the elimination of one mole of water. This reaction typically occurs at temperatures between 80°C and 150°C.[5]

-

Cyclization (Intramolecular): The amide intermediate undergoes intramolecular cyclization at a higher temperature, generally between 160°C and 220°C, to form the imidazoline ring, releasing a second mole of water.[5][6]

This two-step reaction ensures the formation of the desired 1,2-disubstituted imidazoline.[3] The overall reaction can be carried out with or without a solvent. When a solvent such as xylene or toluene (B28343) is used, water is typically removed azeotropically.[7][8] Solvent-free methods are also employed, often under a nitrogen atmosphere to prevent oxidation and assist in water removal.[9]

dot```dot graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Node Definitions Oleic_Acid [label="Oleic Acid\n(C18H34O2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AEEA [label="Aminoethylethanolamine\n(AEEA, C4H12N2O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide_Intermediate [label="Amide Intermediate\n(N-(2-hydroxyethyl)-N-(2-aminoethyl)oleamide)", fillcolor="#FBBC05", fontcolor="#202124"]; Imidazoline [label="this compound\n(C22H42N2O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water1 [label="H2O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water2 [label="H2O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions {Oleic_Acid, AEEA} -> Amide_Intermediate [label=" Amidation \n(80-150°C)"]; Amide_Intermediate -> Water1 [label="- H2O", arrowhead=none]; Amide_Intermediate -> Imidazoline [label=" Cyclization \n(160-220°C)"]; Imidazoline -> Water2 [label="- H2O", arrowhead=none]; }

Caption: Workflow for conventional and microwave-assisted synthesis.

Quantitative Data

The yield and purity of the synthesized this compound are highly dependent on the reaction conditions.

Reaction Yields

The following table summarizes reported yields under different synthesis conditions.

| Synthesis Method | Reactants | Molar Ratio (Acid:Amine) | Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| Conventional (Reflux with Dean-Stark) | Oleic Acid, Ethylenediamine | Not Specified | Xylene | 5 hours | Not Specified | 90 | [7] |

| MAOS | Oleic Acid, Ethylenediamine | Not Specified | Xylene | 10 min | Not Specified | 68.2 | [7] |

| MAOS | Oleic Acid, AEEA | 2:1 | Xylene | 9 min | 200 | 87.53 | [10] |

Spectroscopic Characterization

The structure of this compound is confirmed using spectroscopic methods such as FTIR and NMR.

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides evidence for the formation of the imidazoline ring and the presence of other key functional groups.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

| O-H (Hydroxyethyl) | Stretching | ~3400 (broad) | [3] |

| C-H (Oleyl Chain) | Asymmetric Stretch | ~2921 | [3] |

| C-H (Oleyl Chain) | Symmetric Stretch | ~2851 | [3] |

| C=N (Imidazoline Ring) | Stretching | 1608 - 1647 | [3] |

| C-N (Imidazoline Ring) | Stretching | ~1237 | [3] |

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Distinct signals are expected for the methylene (B1212753) protons of the imidazoline ring. The olefinic protons (-CH=CH-) of the oleyl chain are also identifiable. [3]* ¹³C NMR: A characteristic signal for the carbon of the C=N bond in the imidazoline ring is expected in the downfield region of the spectrum (around 168 ppm). [3][6]The numerous carbon atoms of the long oleyl chain will produce signals in the aliphatic region. [3]

Logical Relationships in Synthesis

The successful synthesis of high-purity this compound depends on the careful control of several interrelated parameters.

dot

Caption: Key parameters influencing the yield and purity of the final product.

Conclusion

The synthesis of this compound from oleic acid and aminoethylethanolamine is a well-established two-stage process. The reaction conditions can be varied to optimize for yield and purity, with methods like microwave-assisted synthesis offering significant advantages in terms of reaction time. Spectroscopic techniques such as FTIR and NMR are essential for confirming the successful formation of the desired product. This guide provides the foundational knowledge and experimental framework for researchers and professionals working with this important industrial chemical.

References

- 1. This compound | C22H42N2O | CID 5358159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckindex.rsc.org [merckindex.rsc.org]

- 3. This compound | 21652-27-7 | Benchchem [benchchem.com]

- 4. This compound, 21652-27-7 [thegoodscentscompany.com]

- 5. CN102093296B - Synthesis method of imidazoline compound - Google Patents [patents.google.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. CN102603640A - Synthesis method of hydroxyl(amino) ethyl alkyl imidazoline surfactant - Google Patents [patents.google.com]

- 9. CN112047886B - Synthetic method of oleic acid imidazoline - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Oleyl Hydroxyethyl (B10761427) Imidazoline (B1206853) Formation

This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and characterization of oleyl hydroxyethyl imidazoline. This compound, a C2-substituted imidazoline, is widely utilized as a corrosion inhibitor, emulsifier, and surfactant in various industrial applications, including cosmetics and oilfield chemistry.[1][2] Its amphiphilic nature, stemming from a hydrophilic imidazoline head with a hydroxyethyl group and a long hydrophobic oleyl tail, dictates its functional properties.[3]

Core Synthesis Mechanism

The principal route for synthesizing this compound is a two-stage cyclocondensation reaction between oleic acid and N-(2-hydroxyethyl)ethylenediamine, also known as aminoethylethanolamine (AEEA).[3] The process involves an initial acylation (amidation) followed by an intramolecular cyclization, which results in the formation of the imidazoline ring and the elimination of water.

Stage 1: Amide Intermediate Formation (Acylation) The first stage is the formation of an N-acyl-N'-(hydroxyethyl)ethylenediamine intermediate. The carboxylic acid group of oleic acid reacts with the primary amine group of AEEA to form an amide linkage. This is a standard condensation reaction that typically occurs at moderately elevated temperatures (e.g., 110-120°C) and results in the elimination of one molecule of water.[4]

Stage 2: Intramolecular Cyclization The second stage involves the intramolecular cyclization of the amide intermediate to form the imidazoline ring. This step requires higher temperatures (e.g., 160-250°C) and often the application of a vacuum to facilitate the removal of a second molecule of water, driving the equilibrium towards the product.[5][4] The secondary amine of the intermediate attacks the carbonyl carbon of the amide group, leading to ring closure and the formation of the C=N double bond characteristic of the imidazoline ring.[3]

The overall reaction can be summarized as follows:

Oleic Acid + Aminoethylethanolamine → Amide Intermediate + H₂O Amide Intermediate → this compound + H₂O

Below is a diagram illustrating the reaction pathway.

Quantitative Data Summary

The efficiency and rate of the synthesis are influenced by several parameters. The following tables summarize the key quantitative data gathered from various studies.

Table 1: Reaction Conditions

| Parameter | Value Range | Preferred Range | Citation |

| Reaction Temperature | 140 - 220 °C | 150 - 190 °C | [6] |

| Reaction Time (Conventional) | 12 - 22 hours | - | [7] |

| Reaction Time (Ultrasonic) | 4.5 - 5 hours | - | [7] |

| Reaction Time (General) | 3 - 18 hours | 4 - 6 hours | [6] |

| Molar Ratio (Acid:Amine) | 1 : 0.8 - 1.5 | 1 : 1 - 1.3 | [6] |

| Product Yield (Ultrasonic) | 90.2 - 92.8 % | - | [7] |

Table 2: Spectroscopic Characterization Data

| Technique | Functional Group / Atom | Vibration / Shift | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Citation |

| FTIR | C=N (Imidazoline Ring) | Stretching | 1608 - 1647 | [3][8] |

| O-H (Hydroxyethyl) | Stretching | ~3400 (broad) | [3] | |

| C-H (Oleyl Chain) | Asymmetric Stretch | ~2921 | [3] | |

| C-H (Oleyl Chain) | Symmetric Stretch | ~2851 | [3] | |

| C-N (Imidazoline Ring) | Stretching | ~1237 | [3] | |

| ¹³C NMR | C=N (Imidazoline Ring) | - | 165.8 - 166.1 | [7] |

| -CH₂- (Ring) | - | 50.7 - 55.2 | [7] | |

| ¹H NMR | CH₂ (Ring Protons) | Triplet | 2.21 - 3.68* | [7] |

| Note: NMR data is for structurally similar imidazolines and may vary slightly for the specific target compound. |

Experimental Protocols

A generalized protocol for the synthesis of this compound is detailed below, based on common methodologies described in the literature.[6][7]

Materials and Equipment:

-

Oleic Acid (technical grade)

-

Aminoethylethanolamine (AEEA)

-

Water-carrying agent (e.g., Toluene or Xylene)

-

Catalyst (optional, e.g., solid metal compound)

-

Reaction vessel (e.g., three-necked round-bottom flask) equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus or similar water separator.

-

Heating mantle and temperature controller

-

Vacuum pump

Synthesis Procedure:

-

Charging the Reactor: Charge the reaction vessel with oleic acid and AEEA in a molar ratio between 1:1 and 1:1.3.[6]

-

Addition of Solvent and Catalyst: Add a water-carrying agent, such as xylene (typically 20-30% of the reactant mass), to aid in the azeotropic removal of water.[6] If a catalyst is used, it is added at this stage.

-

Stage 1 - Amidation: Begin stirring and heat the mixture to approximately 140-160°C.[6] Water will begin to be collected in the Dean-Stark trap as the amide intermediate forms. This stage typically lasts for 2-4 hours, or until the rate of water collection slows significantly.

-

Stage 2 - Cyclization: Increase the reaction temperature to 180-220°C to initiate the intramolecular cyclization.[6] Continue to collect the second equivalent of water. The reaction progress can be monitored by measuring the amine value and the content of the imidazoline ring.[6]

-

Solvent Removal and Completion: Once the theoretical amount of water has been collected, or the reaction endpoint is confirmed by titration, connect the apparatus to a vacuum pump. Reduce the pressure to remove the water-carrying agent and any remaining volatile substances. This step also helps to drive the final cyclization to completion.[7]

-

Filtration: Cool the reaction mixture. If a solid catalyst was used, the final product is filtered to yield the purified this compound as a viscous liquid.[6]

Below is a diagram illustrating the general experimental workflow.

Structural Verification

Confirmation of the final product structure and assessment of its purity are critical. Spectroscopic techniques are fundamental for this validation.

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. The disappearance of the carboxylic acid O-H band from oleic acid and the appearance of a strong C=N stretching vibration between 1608–1647 cm⁻¹ are primary indicators of successful imidazoline ring formation.[3] The presence of a broad O-H band around 3400 cm⁻¹ confirms the retention of the hydroxyethyl group.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information. In ¹³C NMR, the appearance of a signal in the downfield region (e.g., ~166 ppm) is characteristic of the C=N carbon in the imidazoline ring.[3][7] In ¹H NMR, distinct signals for the methylene (B1212753) protons of the imidazoline ring and the olefinic protons of the oleyl chain can be identified and integrated to confirm the structure.[3]

References

- 1. This compound | C22H42N2O | CID 5358159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 21652-27-7 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102603640A - Synthesis method of hydroxyl(amino) ethyl alkyl imidazoline surfactant - Google Patents [patents.google.com]

- 7. Hydroxy- and Aminoethyl Imidazolines of Cottonseed Oil Fatty Acids as Additives for Diesel Fuels [scirp.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Spectroscopic Characterization of Oleyl Hydroxyethyl Imidazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of oleyl hydroxyethyl (B10761427) imidazoline (B1206853) (OHEI), a versatile amphiphilic molecule with a wide range of applications, including as a corrosion inhibitor, emulsifier, and antistatic agent.[1][2] This document outlines the key spectroscopic techniques for structural elucidation and quality control, presents detailed experimental protocols, and summarizes quantitative data for easy reference.

Synthesis of Oleyl Hydroxyethyl Imidazoline

This compound is typically synthesized via a two-step condensation reaction between oleic acid and aminoethylethanolamine (AEEA).[3][4] The process involves an initial amidation reaction to form an intermediate amide, followed by an intramolecular cyclization at elevated temperatures to yield the final imidazoline product.[3][5][6]

Experimental Protocol for Synthesis

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Oleic acid (C18H34O2)

-

Aminoethylethanolamine (AEEA, C4H12N2O)

-

Toluene (B28343) (as a water-carrying agent)

-

Catalyst (e.g., p-toluenesulfonic acid, zinc acetate)

-

Nitrogen gas supply

-

Standard laboratory glassware for organic synthesis (three-neck round-bottom flask, condenser, Dean-Stark trap, heating mantle, magnetic stirrer)

Procedure:

-

Amidation: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and Dean-Stark trap, combine oleic acid and a slight molar excess of aminoethylethanolamine (e.g., a 1:1.1 to 1:1.3 molar ratio of oleic acid to AEEA).[4]

-

Add a water-carrying agent like toluene (approximately 20-30% of the total reactant volume).[4]

-

Introduce a catalytic amount of a suitable catalyst (e.g., 0.1-1.0 mol% relative to the oleic acid).

-

Purge the system with nitrogen gas to create an inert atmosphere.

-

Heat the reaction mixture to a temperature of 140-160°C and maintain for 2-4 hours.[5] Water produced during the amidation will be collected in the Dean-Stark trap.

-

Cyclization: After the theoretical amount of water from the amidation step has been collected, gradually increase the temperature to 180-220°C.[4][6]

-

Continue heating for an additional 3-6 hours, or until the collection of water from the cyclization reaction ceases.[4]

-

Purification: After the reaction is complete, cool the mixture to room temperature. The toluene can be removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to remove any unreacted starting materials and by-products.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques, primarily Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule. The disappearance of the carboxylic acid O-H and C=O stretching bands from oleic acid and the appearance of characteristic imidazoline and alcohol bands confirm the successful synthesis.

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: A small drop of the purified liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be collected prior to sample analysis.

Table 1: Summary of Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Reference |

| ~3400 (broad) | O-H stretch | Hydroxyethyl group | [3] |

| ~3005 | =C-H stretch | Olefinic C-H in the oleyl chain | |

| 2921-2925 | C-H asymmetric stretch | Methylene groups in the oleyl chain and imidazoline ring | [3] |

| 2851-2854 | C-H symmetric stretch | Methylene groups in the oleyl chain and imidazoline ring | [3] |

| 1608-1650 | C=N stretch | Imidazoline ring | [3] |

| ~1460 | C-H bend | Methylene groups | |

| ~1050 | C-N stretch | Imidazoline ring and hydroxyethyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structural confirmation.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment |

| ~5.35 | t | 2H | -CH=CH- (Olefinic protons) |

| ~3.60 | t | 2H | -CH₂-OH (Hydroxyethyl group) |

| ~3.55 | t | 2H | -N-CH₂-CH₂-N- (Imidazoline ring) |

| ~3.20 | t | 2H | -N-CH₂-CH₂-OH (Hydroxyethyl group) |

| ~2.75 | t | 2H | -N-CH₂-CH₂-N- (Imidazoline ring) |

| ~2.20 | t | 2H | -CH₂-C=N (Adjacent to imidazoline ring) |

| ~2.00 | m | 4H | -CH₂-CH=CH-CH₂- (Allylic protons) |

| ~1.60 | m | 2H | -CH₂-CH₂-C=N |

| ~1.25 | br s | ~20H | -(CH₂)n- (Methylene chain) |

| ~0.88 | t | 3H | -CH₃ (Terminal methyl group) |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Carbon Assignment |

| ~165 | C=N (Imidazoline carbon) |

| ~130 | -CH=CH- (Olefinic carbons) |

| ~60 | -CH₂-OH (Hydroxyethyl carbon) |

| ~50 | -N-CH₂-CH₂-N- (Imidazoline carbons) |

| ~48 | -N-CH₂-CH₂-OH (Hydroxyethyl carbon) |

| ~32 | -CH₂-CH₂-C=N |

| ~29-30 | -(CH₂)n- (Methylene chain carbons) |

| ~27 | -CH₂-CH=CH-CH₂- (Allylic carbons) |

| ~23 | -CH₂-CH₃ |

| ~14 | -CH₃ (Terminal methyl carbon) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. Electron ionization (EI) is a common technique for this analysis.

Experimental Protocol for MS Analysis:

-

Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Record the mass spectrum, which plots the mass-to-charge ratio (m/z) of the ions against their relative abundance.

Table 4: Expected Mass Spectrometry Data for this compound (Molecular Formula: C₂₂H₄₂N₂O, Molecular Weight: 350.59 g/mol )

| m/z | Ion Identity | Fragmentation Pathway |

| 350 | [M]⁺ | Molecular ion |

| 335 | [M - CH₃]⁺ | Loss of a terminal methyl radical |

| 321 | [M - C₂H₅]⁺ | Loss of a terminal ethyl radical |

| 307 | [M - C₃H₇]⁺ | Loss of a terminal propyl radical |

| 293 | [M - C₄H₉]⁺ | Loss of a terminal butyl radical |

| 279 | [M - C₅H₁₁]⁺ | Loss of a terminal pentyl radical |

| 265 | [M - C₆H₁₃]⁺ | Loss of a terminal hexyl radical |

| 251 | [M - C₇H₁₅]⁺ | Loss of a terminal heptyl radical |

| 237 | [M - C₈H₁₇]⁺ | Loss of the alkyl chain alpha to the double bond |

| 113 | [C₇H₁₃N₂]⁺ | Imidazoline ring with the attached ethyl group |

| 99 | [C₆H₁₁N₂]⁺ | Imidazoline ring with an attached methyl group |

| 85 | [C₅H₉N₂]⁺ | Imidazoline ring with a vinyl substituent |

| 70 | [C₄H₆N₂]⁺ | Imidazoline ring |

Visualizing the Characterization Workflow

The logical flow of synthesizing and characterizing this compound can be represented as a workflow diagram.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The combination of FTIR, NMR, and mass spectrometry provides a comprehensive toolkit for the unambiguous characterization of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and application of this important industrial chemical. The successful interpretation of these spectroscopic data is crucial for ensuring the desired molecular structure and purity, which are critical for its performance in various applications.

References

- 1. This compound | C22H42N2O | CID 5358159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Hydroxyethyl)-2-undecylimidazoline | C16H32N2O | CID 8709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 21652-27-7 | Benchchem [benchchem.com]

- 4. CN102603640A - Synthesis method of hydroxyl(amino) ethyl alkyl imidazoline surfactant - Google Patents [patents.google.com]

- 5. US4161604A - Process for making 1-hydroxyethyl-2-undecyl-2-imidazoline - Google Patents [patents.google.com]

- 6. CN102093296B - Synthesis method of imidazoline compound - Google Patents [patents.google.com]

An In-depth Technical Guide on the Amphiphilic Nature of Oleyl Hydroxyethyl Imidazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl hydroxyethyl (B10761427) imidazoline (B1206853) is a cationic surfactant of the imidazoline class, recognized for its significant amphiphilic properties.[1] Its molecular architecture, featuring distinct hydrophilic and hydrophobic regions, governs its behavior at interfaces and in solution, making it a versatile compound in numerous industrial and research applications, including as a corrosion inhibitor, emulsifier, and antistatic agent.[2][3][4] This guide provides a detailed examination of the synthesis, physicochemical properties, and mechanisms of action related to its amphiphilic nature.

The core structure of oleyl hydroxyethyl imidazoline consists of a hydrophilic "head" and a hydrophobic "tail". The hydrophilic portion is composed of the imidazoline ring and a hydroxyethyl group. The nitrogen atoms within the imidazoline ring can be protonated, particularly in acidic environments, imparting a positive charge and cationic surfactant properties.[5] The hydrophobic component is a long, unsaturated oleyl C18 alkyl chain derived from oleic acid. This dual chemical nature drives the molecule to adsorb at interfaces, such as oil-water or air-water, to reduce interfacial tension.

Physicochemical Properties

The amphiphilic character of this compound is quantified by several key parameters. While specific experimental data for this exact compound is sparse in publicly available literature, the following table presents typical values for closely related imidazoline-based surfactants to illustrate their properties.

| Property | Typical Value Range | Significance |

| Molecular Weight ( g/mol ) | 350.58 | Influences diffusion and packing at interfaces. |

| Critical Micelle Concentration (CMC) | Varies (typically low) | Concentration at which surfactant monomers self-assemble into micelles; indicates surfactant efficiency.[6][7] |

| Surface Tension Reduction | Significant | Ability to lower the surface tension of a liquid, crucial for wetting and emulsification.[8] |

| Hydrophilic-Lipophilic Balance (HLB) | Varies | An empirical scale to predict whether a surfactant will form an oil-in-water or water-in-oil emulsion.[9] |

| pKa | ~15.07 (Predicted) | Relates to the protonation of the imidazoline ring, affecting its cationic nature.[10] |

| Water Solubility | 2.4 µg/L at 25°C | Low water solubility, a characteristic of surfactants with long hydrophobic tails.[10] |

Core Mechanisms and Applications

The amphiphilic nature of this compound dictates its primary functions and applications.

Micelle Formation

Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) in a solution begin to spontaneously aggregate.[11] This process is thermodynamically driven to minimize the unfavorable interaction between the hydrophobic tails and the aqueous environment. The resulting spherical structures, called micelles, have a core composed of the hydrophobic oleyl chains and a shell of the hydrophilic imidazoline heads that interface with the surrounding liquid. This micellization is fundamental to its role in solubilization and as a delivery vehicle in formulations.

Emulsification

As an effective emulsifier, particularly for water-in-oil emulsions, this compound stabilizes mixtures of immiscible liquids.[2][3] By adsorbing at the oil-water interface, it reduces the interfacial tension that prevents the liquids from mixing. The molecules orient with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase, creating a protective film around the dispersed droplets that prevents them from coalescing.

Corrosion Inhibition

A primary application is in corrosion inhibition, especially for steel in industrial settings.[2][12] The mechanism involves the adsorption of the imidazoline molecules onto the metal surface, forming a protective, self-assembled film. This adsorption can occur via physisorption (electrostatic attraction between the protonated, cationic imidazoline head and a negatively charged metal surface) or chemisorption (coordination bonds between the nitrogen atoms' lone pair electrons and the metal's d-orbitals). The adsorbed molecules arrange into a dense, hydrophobic layer with the oleyl tails oriented away from the surface, creating a barrier that repels water and corrosive agents.[12]

Experimental Protocols

Synthesis of this compound

The synthesis is typically a two-stage process involving condensation and cyclization.

-

Acylation: Oleic acid and aminoethylethanolamine (AEEA) are reacted, often in a 1:1 to 1:5 molar ratio, in the presence of a water-carrying agent (e.g., xylene) and a catalyst.[13][14] The mixture is heated to 140-160°C for an initial period to form the amide intermediate.[13][15]

-

Cyclization: The temperature is then elevated to 190-230°C.[14][15] This promotes an intramolecular cyclization reaction, where a molecule of water is eliminated to form the imidazoline ring.

-

Purification: The reaction is monitored by measuring the amine value and imidazoline content.[13] Upon completion, the water-carrying agent and any excess reactants are removed, typically under vacuum, and the catalyst is filtered out to yield the final product.[13]

Measurement of Critical Micelle Concentration (CMC)

The CMC is a fundamental property that can be determined by observing the change in a physical property of the surfactant solution as a function of concentration. The surface tension method is common.[7]

-

Preparation of Solutions: A series of aqueous solutions of this compound are prepared with increasing concentrations.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., with the du Noüy ring or Wilhelmy plate method).[7]

-

Data Plotting: The surface tension is plotted against the logarithm of the surfactant concentration.

-

CMC Determination: The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a plateau where it remains relatively constant. The CMC is the concentration at the point of intersection between the two linear portions of the graph.[7]

Conclusion

The amphiphilic nature of this compound is the cornerstone of its functionality. The strategic combination of a polar imidazoline head and a nonpolar oleyl tail enables it to effectively reduce interfacial tension, form micelles, stabilize emulsions, and create protective films on surfaces.[2] This versatility has established its importance in diverse fields, from industrial corrosion control to cosmetic formulations and potentially advanced drug delivery systems.[16] A thorough understanding of its physicochemical properties and the mechanisms driven by its dual nature is crucial for optimizing its current applications and innovating future technologies.

References

- 1. deascal.com [deascal.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 21652-27-7 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. nanoscience.com [nanoscience.com]

- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 8. EP0916393B1 - Surface tension reduction in water based systems - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. lookchem.com [lookchem.com]

- 11. justagriculture.in [justagriculture.in]

- 12. researchgate.net [researchgate.net]

- 13. CN102603640A - Synthesis method of hydroxyl(amino) ethyl alkyl imidazoline surfactant - Google Patents [patents.google.com]

- 14. CN102093296B - Synthesis method of imidazoline compound - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

Self-Assembly of Oleyl Hydroxyethyl Imidazoline in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl hydroxyethyl (B10761427) imidazoline (B1206853) (OHEI) is a cationic surfactant of significant interest across various industrial and research sectors, including pharmaceuticals and drug delivery. Its amphiphilic nature, comprising a hydrophobic oleyl tail and a hydrophilic hydroxyethyl imidazoline headgroup, drives its self-assembly into organized supramolecular structures in aqueous environments. This technical guide provides an in-depth exploration of the principles, experimental characterization, and quantitative aspects of OHEI self-assembly. Due to the limited availability of specific quantitative data for OHEI in publicly accessible literature, this guide also incorporates representative data from structurally analogous long-chain imidazolium-based surfactants to provide a comprehensive overview. Detailed experimental protocols for key characterization techniques are presented, alongside visualizations of experimental workflows and self-assembly processes to facilitate a deeper understanding for researchers and professionals in the field.

Introduction to Oleyl Hydroxyethyl Imidazoline (OHEI)

This compound is a cationic surfactant synthesized typically through the condensation reaction of oleic acid and aminoethylethanolamine.[1] Its molecular structure imparts amphiphilic properties, with a long, unsaturated oleyl (C18) chain constituting the hydrophobic tail and the hydroxyethyl imidazoline moiety forming the polar headgroup.[1] This dual character is the fundamental driver for its surface activity and self-assembly in aqueous solutions.

The primary applications of OHEI leverage its ability to adsorb at interfaces and form aggregates. It is widely utilized as a corrosion inhibitor, emulsifier, antistatic agent, and hair conditioning agent.[2] In the context of drug development, the self-assembled aggregates of OHEI, such as micelles and vesicles, present potential as nanocarriers for the encapsulation and targeted delivery of therapeutic agents.

The Process of Self-Assembly

In an aqueous medium, OHEI molecules initially exist as monomers at low concentrations. As the concentration increases, the hydrophobic oleyl tails tend to minimize their contact with water molecules. This hydrophobic effect drives the aggregation of OHEI monomers into organized structures where the hydrophobic tails are sequestered in the core, and the hydrophilic headgroups are exposed to the aqueous environment.

This self-assembly process is spontaneous above a certain concentration known as the Critical Micelle Concentration (CMC) . The CMC is a critical parameter that indicates the onset of micelle formation and is characterized by abrupt changes in the physicochemical properties of the solution, such as surface tension, conductivity, and light scattering intensity.[3][4]

Below is a logical diagram illustrating the self-assembly process of OHEI in an aqueous solution.

Quantitative Analysis of Self-Assembly

Table 1: Critical Micelle Concentration (CMC) of Representative Imidazolium-Based Surfactants

| Surfactant (Analogous to OHEI) | Alkyl Chain Length | Temperature (°C) | CMC (mM) |

| 1-dodecyl-3-methylimidazolium bromide | C12 | 25 | 15.8 |

| 1-tetradecyl-3-methylimidazolium bromide | C14 | 25 | 4.1 |

| 1-hexadecyl-3-methylimidazolium bromide | C16 | 25 | 1.1 |

| 1-octadecyl-3-methylimidazolium bromide | C18 | 25 | 0.3 |

Note: Data is illustrative for analogous compounds and will vary with experimental conditions.

Table 2: Aggregation Number (Nagg) of Representative Imidazolium-Based Surfactant Micelles

| Surfactant (Analogous to OHEI) | Alkyl Chain Length | Temperature (°C) | Aggregation Number (Nagg) |

| 1-dodecyl-3-methylimidazolium bromide | C12 | 25 | 50 - 70 |

| 1-hexadecyl-3-methylimidazolium bromide | C16 | 25 | 80 - 100 |

Note: Data is illustrative for analogous compounds and will vary with experimental conditions.

Table 3: Thermodynamic Parameters of Micellization for a Representative Cationic Surfactant

| Thermodynamic Parameter | Symbol | Typical Value Range (kJ/mol) | Significance |

| Gibbs Free Energy of Micellization | ΔG°mic | -20 to -40 | Spontaneity of the process (negative value indicates spontaneity) |

| Enthalpy of Micellization | ΔH°mic | -10 to +5 | Heat change during micellization (can be endothermic or exothermic) |

| Entropy of Micellization | ΔS°mic | +50 to +150 J/(mol·K) | Change in randomness (positive value indicates increased disorder, primarily due to the release of water molecules from the hydrophobic tails) |

Note: Values are representative for typical cationic surfactants and are temperature-dependent.[5]

Experimental Protocols for Characterization

The following sections detail the methodologies for key experiments used to characterize the self-assembly of OHEI and similar surfactants.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases with increasing concentration as surfactant monomers adsorb at the air-water interface. Once the interface is saturated, further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this transition occurs.[4]

Methodology:

-

Prepare a stock solution of OHEI in deionized water.

-

Create a series of dilutions of the stock solution with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.[6]

-

Plot the surface tension as a function of the logarithm of the OHEI concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.[4]

The workflow for CMC determination is depicted in the diagram below.

Determination of Aggregation Number (Nagg) by Fluorescence Quenching

Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that is solubilized within the hydrophobic core of the micelles and a quencher molecule that resides in the micelles and reduces the fluorescence intensity of the probe. By analyzing the quenching efficiency as a function of quencher concentration, the number of surfactant molecules per micelle (aggregation number) can be determined.[7][8]

Methodology:

-

Prepare a series of OHEI solutions at a concentration significantly above the CMC.

-

Add a constant, small amount of a fluorescent probe (e.g., pyrene (B120774) in a suitable solvent, then evaporate the solvent) to each solution.

-

Add varying concentrations of a quencher (e.g., cetylpyridinium (B1207926) chloride) to the solutions.

-

Measure the steady-state fluorescence intensity of the probe in each sample using a fluorometer.

-

The aggregation number is calculated using the following equation, which relates the fluorescence intensities in the absence (I0) and presence (I) of the quencher to the micelle concentration ([M]): ln(I0/I) = [Quencher] / [M] The micelle concentration is given by: [M] = (COHEI - CMC) / Nagg By plotting ln(I0/I) versus the quencher concentration, Nagg can be determined from the slope.[8]

Particle Size Analysis by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic diameter via the Stokes-Einstein equation.[9]

Methodology:

-

Prepare OHEI solutions at concentrations above the CMC. The solutions should be visually transparent and free of dust or large aggregates. Filtration through a sub-micron filter may be necessary.[10]

-

Place the sample in a suitable cuvette and insert it into the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

The instrument's software will measure the correlation function of the scattered light intensity and calculate the particle size distribution.

-

The z-average diameter is a common parameter reported, representing the intensity-weighted mean hydrodynamic size of the aggregates.[9]

Visualization of Aggregates by Transmission Electron Microscopy (TEM)

Principle: TEM provides direct visualization of the morphology and size of the self-assembled structures. A beam of electrons is transmitted through an ultrathin sample, and an image is formed from the interaction of the electrons with the sample.

Methodology:

-

Prepare a dilute solution of OHEI above its CMC.

-

Apply a small drop of the solution onto a TEM grid (e.g., carbon-coated copper grid).[11]

-

The excess solution is carefully wicked away, leaving a thin film of the sample on the grid.

-

A negative staining agent (e.g., uranyl acetate (B1210297) or phosphotungstic acid) may be applied to enhance the contrast of the organic structures.

-

The grid is allowed to air-dry completely before being loaded into the TEM for imaging.[11]

Thermodynamics of OHEI Self-Assembly

The self-assembly of OHEI in aqueous solution is a thermodynamically driven process. The key thermodynamic parameters governing micellization are the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

The relationship between these parameters is given by the Gibbs equation:

ΔG°mic = ΔH°mic - TΔS°mic

-

Gibbs Free Energy (ΔG°mic): A negative value for ΔG°mic indicates that micellization is a spontaneous process. For most surfactants, this value is in the range of -20 to -40 kJ/mol.[5]

-

Enthalpy (ΔH°mic): This parameter represents the heat absorbed or released during micellization. It can be endothermic (positive) or exothermic (negative) depending on the balance of forces involved, such as the disruption of water structure around the hydrophobic tails and the interactions between the headgroups.[5]

-

Entropy (ΔS°mic): The entropy of micellization is typically positive and is the primary driving force for the self-assembly of many surfactants. This positive entropy change is largely attributed to the hydrophobic effect, where the release of ordered water molecules from around the hydrophobic chains into the bulk water results in a significant increase in the overall entropy of the system.

The relationship and influence of these thermodynamic parameters on the spontaneity of micellization are illustrated in the diagram below.

Conclusion

The self-assembly of this compound in aqueous solutions is a complex process governed by the interplay of hydrophobic interactions and electrostatic forces. While specific quantitative data for OHEI remains to be extensively published, the behavior of analogous long-chain imidazolium (B1220033) surfactants provides a valuable framework for understanding its properties. The experimental techniques detailed in this guide—surface tensiometry, fluorescence quenching, dynamic light scattering, and transmission electron microscopy—are robust methods for the comprehensive characterization of OHEI aggregates. A thorough understanding of the CMC, aggregation number, aggregate size and morphology, and the thermodynamics of micellization is crucial for the effective application of OHEI in various fields, particularly in the rational design of novel drug delivery systems. Further research dedicated to the specific characterization of OHEI is warranted to fully elucidate its potential in advanced applications.

References

- 1. This compound | 21652-27-7 | Benchchem [benchchem.com]

- 2. parchem.com [parchem.com]

- 3. justagriculture.in [justagriculture.in]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. scialert.net [scialert.net]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 10. lsinstruments.ch [lsinstruments.ch]

- 11. researchgate.net [researchgate.net]

Thermal Stability and Degradation of Oleyl Hydroxyethyl Imidazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl hydroxyethyl (B10761427) imidazoline (B1206853) (OHEI) is a cationic surfactant widely utilized in various industrial applications, including as a corrosion inhibitor, emulsifier, and antistatic agent. Its performance and longevity in these roles are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of OHEI, drawing upon available data for OHEI and structurally similar long-chain alkyl imidazolines. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the synthesis and primary degradation mechanism to offer a thorough understanding for research and development professionals.

Introduction

Oleyl hydroxyethyl imidazoline (OHEI) is synthesized through the condensation reaction of oleic acid with aminoethylethanolamine.[1] The resulting molecule possesses an amphiphilic nature, with a hydrophobic oleyl tail and a hydrophilic head containing the imidazoline ring and a hydroxyethyl group.[1] This structure dictates its functionality at interfaces, but the imidazoline ring can be susceptible to degradation at elevated temperatures. Understanding the thermal limits and degradation products of OHEI is crucial for optimizing its formulation and application, particularly in high-temperature environments such as those encountered in the oil and gas industry.[1][2]

Thermal Stability and Decomposition Data

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound are not extensively available in the public domain, studies on analogous long-chain alkyl imidazoline derivatives provide valuable insights into its thermal behavior. The thermal stability is influenced by factors such as the length of the alkyl chain and the surrounding chemical environment.[3][4][5]

A study on imidazoline/dimethyl succinate (B1194679) hybrids, which share the core imidazoline structure, demonstrated thermal stability up to approximately 200-208 °C in an inert atmosphere and 191-197 °C in an oxidizing atmosphere.[6] The decomposition process was observed to be a multi-stage event.[6]

Table 1: Representative Thermal Decomposition Data for Imidazoline Derivatives

| Temperature (°C) | Event | Observations |

| < 200 | Stable | Minimal to no weight loss. |

| 200 - 250 | Onset of Decomposition | Initial weight loss, suggesting the beginning of thermal breakdown. |

| 250 - 400 | Major Decomposition | Significant weight loss occurs, corresponding to the primary degradation of the molecule. |

| > 400 | Residual Decomposition | Slower decomposition of more stable fragments. |

Note: This table is a generalized representation based on available data for similar imidazoline structures. Actual values for OHEI may vary.

Degradation Pathways

The degradation of this compound can proceed through two primary pathways: thermal decomposition and hydrolysis.

Thermal Decomposition

At elevated temperatures, the OHEI molecule can undergo fragmentation. Based on studies of similar imidazoline structures, the decomposition is likely to be a complex process involving the cleavage of bonds within the imidazoline ring and the attached side chains. This can lead to the formation of various smaller volatile molecules.

Hydrolysis

In the presence of water, particularly at elevated temperatures and in acidic or CO2-rich environments, the imidazoline ring of OHEI is susceptible to hydrolysis.[1] This reaction opens the ring to form the corresponding N-(2-hydroxyethyl)-N'-oleyl-ethylenediamine (an amido-amine).[1] While this degradation product may still exhibit some surface-active properties, its performance characteristics, particularly in corrosion inhibition, can be altered.[1]

Experimental Protocols

To assess the thermal stability and degradation of this compound, the following experimental methods are recommended:

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

A small, precisely weighed sample of OHEI (typically 5-10 mg) is placed in a tared TGA pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting data is plotted as mass percentage versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature. This can identify melting points, glass transitions, and exothermic or endothermic decomposition processes.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A small, weighed sample of OHEI is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are heated at a controlled rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The data is plotted as heat flow versus temperature, revealing endothermic and exothermic peaks corresponding to thermal events.

-

Coupled TGA-FTIR (Fourier Transform Infrared Spectroscopy)

-

Objective: To identify the chemical nature of the volatile products evolved during thermal decomposition.

-

Instrumentation: A TGA instrument coupled to an FTIR spectrometer via a heated transfer line.

-

Methodology:

-

The TGA experiment is performed as described above.

-

The gaseous decomposition products from the TGA are continuously transferred to the gas cell of the FTIR spectrometer.

-

FTIR spectra of the evolved gases are collected at different temperatures throughout the decomposition process.

-

The spectra are analyzed to identify the functional groups and, consequently, the chemical identity of the degradation products.[7][8]

-

Visualizations

Synthesis of this compound

Caption: Synthesis pathway of this compound.

Hydrolytic Degradation of this compound

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. intercorr.com.br [intercorr.com.br]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. TGA-FTIR study of the vapours released by volatile corrosion inhibitor model systems | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility of Oleyl Hydroxyethyl Imidazoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of oleyl hydroxyethyl (B10761427) imidazoline (B1206853) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the fundamental principles governing its solubility, qualitative solubility profiles, and standardized methodologies for experimental determination.

Introduction to Oleyl Hydroxyethyl Imidazoline

This compound is a cationic surfactant derived from oleic acid and hydroxyethylethylenediamine. Its molecular structure is characterized by a long, hydrophobic oleyl tail (C18) and a polar, hydrophilic head group consisting of an imidazoline ring and a hydroxyl group. This amphiphilic nature is the primary determinant of its solubility behavior and its wide range of applications, including as a corrosion inhibitor, emulsifier, and antistatic agent.

Understanding the Solubility of this compound

The solubility of this compound is governed by the principle of "like dissolves like." Its dual chemical nature—a nonpolar hydrocarbon tail and a polar head—results in complex interactions with different types of organic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The long oleyl tail has a strong affinity for nonpolar solvents. Consequently, this compound is expected to be readily soluble in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a degree of polarity and can interact with the polar head of the imidazoline molecule. Solubility in these solvents is generally expected to be moderate.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the hydroxyl group and the nitrogen atoms in the imidazoline ring. While the polar head shows affinity for these solvents, the long nonpolar tail can limit overall solubility. Generally, solubility in lower alcohols is expected to be higher than in water. For imidazoline derivatives, solubility in alcohols tends to decrease as the molecular weight of the alcohol increases.

It is important to note that while often used in formulations with hydrocarbon and alcohol solvents, specific quantitative solubility data remains scarce in peer-reviewed literature and technical data sheets.[1]

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in various organic solvents based on its chemical structure and general principles of surfactant solubility.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Xylene | Soluble | The long, nonpolar oleyl tail (C18) has strong van der Waals interactions with nonpolar solvent molecules, driving dissolution. |

| Polar Aprotic | Acetone, Ethyl Acetate | Sparingly Soluble | The polar head group can interact with the polar aprotic solvent, but the large nonpolar tail may limit extensive solubility. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble | Hydrogen bonding can occur between the solvent and the imidazoline's hydroxyl and nitrogen groups, but the hydrophobic tail's influence is significant. |

| Water | - | Very Low | The large hydrophobic oleyl group dominates, leading to extremely low water solubility. Estimated values are in the range of 0.002354 mg/L to 2.4 µg/L at 25°C.[2][3] |

Experimental Protocol for Solubility Determination

The following provides a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solute to settle. For stable suspensions, centrifugation at the same temperature can be used to separate the solid and liquid phases.

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant liquid. Accurately dilute the aliquot with the same organic solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile (B52724) and water with a buffer is often suitable for imidazoline analysis.[4]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results can be expressed in units such as g/100 mL, mg/L, or mol/L.

Validation: It is crucial to ensure that equilibrium has been achieved by analyzing samples at different time points until the concentration in the supernatant remains constant.

Visualizations

The following diagrams illustrate key concepts related to the solubility and analysis of this compound.

Caption: Molecular Structure and Solvent Interaction Diagram.

Caption: Generalized Experimental Workflow for Solubility Determination.

References

A Comprehensive Technical Guide to the Historical Development of Imidazoline-Based Surfactants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical development of imidazoline-based surfactants, from their initial discovery to their diverse modern-day applications. It provides a detailed overview of their synthesis, properties, and mechanisms of action, with a particular focus on their relevance to industrial processes and drug development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both historical context and practical experimental details.

Introduction: The Emergence of Imidazoline (B1206853) Surfactants

Imidazoline-based surfactants are a class of amphiphilic molecules characterized by a hydrophilic imidazoline ring and a hydrophobic hydrocarbon tail.[1] Their journey began in the 1930s when they were first explored as cationic surfactants for dye leveling in the textile industry.[2] The true potential of these compounds was realized in the mid-20th century, with their synthesis and investigation for a broader range of applications gaining momentum in the late 1940s and 1950s.[1] This era marked a significant milestone in surfactant chemistry, opening new avenues for the formulation of stable and effective surfactant systems.

Initially recognized for their excellent fabric softening and antistatic properties, imidazoline derivatives quickly found their way into household products.[2][3] Over the decades, continuous innovation has led to the development of a wide array of imidazoline-based surfactants, including cationic, anionic, nonionic, and amphoteric variants.[1] Their tunable properties, stemming from variations in the alkyl chain length, degree of substitution, and modifications to the imidazoline ring, have enabled their use in diverse industrial sectors such as detergents, paints, corrosion inhibition, and personal care products.[1][4]

In recent years, the imidazoline scaffold has also garnered significant attention in the field of medicinal chemistry. Certain imidazoline compounds have been identified as ligands for specific receptors in the body, known as imidazoline receptors, which are involved in the regulation of blood pressure, neurotransmission, and insulin (B600854) secretion. This has opened up new possibilities for the development of novel therapeutic agents.

Historical Development and Key Milestones

The development of imidazoline-based surfactants can be broadly categorized into several key phases:

-

1930s-1940s: Early Discovery and Textile Applications: The first use of imidazoline compounds as cationic surfactants was for dye leveling in the textile industry.[2] Early patents from this era describe the synthesis of N-amino alkyl imidazolines by reacting fatty acids with polyalkylene polyamines.

-

1950s: Emergence as Fabric Softeners: The 1950s saw the commercialization of imidazoline-based surfactants as fabric softeners for household use.[2] Their ability to adsorb onto fabric surfaces, imparting a soft feel and reducing static cling, drove their widespread adoption.

-

1960s-1980s: Diversification of Applications: This period witnessed the expansion of imidazoline surfactant applications beyond textiles. Their excellent emulsifying, dispersing, and corrosion-inhibiting properties were recognized, leading to their use in industries such as paints, coatings, and oil and gas.[1][5] Research focused on synthesizing derivatives with enhanced performance characteristics, such as improved stability in acidic and alkaline conditions.[1]

-

1990s-Present: Focus on Specialization and Biological Activity: The later decades have been characterized by the development of specialized imidazoline surfactants with tailored properties for specific applications, including gemini (B1671429) surfactants with enhanced surface activity. The discovery of imidazoline receptors and the biological activity of certain imidazoline compounds have also opened up new frontiers in drug development.

Quantitative Data on Surfactant Properties

The performance of surfactants is dictated by key physicochemical properties such as their critical micelle concentration (CMC) and their ability to reduce surface tension. While a comprehensive historical dataset is challenging to compile due to variations in measurement techniques and reporting standards over the decades, the following tables provide representative data for different classes of imidazoline-based surfactants.

Table 1: Critical Micelle Concentration (CMC) of Representative Imidazoline-Based Surfactants

| Surfactant Type | Hydrophobic Chain | Head Group | CMC (mol/L) | Temperature (°C) | Method | Reference |

| Cationic Imidazoline | Dodecyl (C12) | 1-methyl-1H-imidazol-1-ium | 0.016 | 25 | Conductivity | [6] |

| Cationic Imidazoline | Hexadecyl (C16) | 1-methyl-1H-imidazol-1-ium | 0.00092 | 25 | Conductivity | [6] |

| Gemini Imidazoline | Lauric Acid-based | Diquaternary Imidazolinium | Varies with spacer | 25 | Surface Tension | [7] |

| Amphoteric Imidazoline | Coco | Carboxylate | Not Specified | Not Specified | Not Specified | [8] |

Table 2: Surface Tension of Representative Imidazoline-Based Surfactants at their CMC

| Surfactant Type | Hydrophobic Chain | Surface Tension (mN/m) | Temperature (°C) | Reference |

| Cationic Imidazoline | Not Specified | ~32 | Not Specified | [9] |

| Gemini Imidazoline | Stearic Acid-based | Varies with spacer | 25 | [7] |

Table 3: Corrosion Inhibition Efficiency of Representative Imidazoline-Based Surfactants

| Inhibitor | Metal | Corrosive Medium | Concentration (ppm) | Inhibition Efficiency (%) | Temperature (°C) | Reference |

| Oleic Acid Imidazoline | Mild Steel | CO2-saturated brine | 100 | >90 | 50 | [10] |

| Tall Oil Fatty Acid Imidazoline | Carbon Steel | CO2-saturated 1% NaCl | 300 | 91.6 | Room Temp | [10] |

| Rosin Imidazoline | Carbon Steel | CO2-containing solution | Not Specified | High | Not Specified | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of a representative imidazoline-based surfactant, 2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole, derived from oleic acid and diethylenetriamine (B155796) (DETA).

Synthesis of 2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole

Materials:

-

Oleic acid (technical grade)

-

Diethylenetriamine (DETA)

-

Xylene (optional, as a solvent for azeotropic water removal)

-

Nitrogen gas supply

-

Reaction flask equipped with a stirrer, thermometer, condenser, and Dean-Stark trap (if using a solvent)

Procedure (Solvent-free method):

-

Charge a reaction flask with oleic acid and diethylenetriamine in a 1:1.1 molar ratio.

-

Purge the flask with nitrogen gas to create an inert atmosphere.

-

Begin stirring and gradually heat the mixture to 140-150°C. This initial phase facilitates the formation of the amidoamine intermediate.

-

Continue heating and slowly raise the temperature to 180-220°C to initiate the cyclization reaction, which involves the removal of a water molecule to form the imidazoline ring.

-

Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by measuring the amount of water collected (if using a Dean-Stark trap) or by analyzing samples for their amine value and imidazoline content.

-

Once the reaction is complete (i.e., water evolution ceases or the desired imidazoline content is reached), cool the mixture to room temperature.

-

The resulting product is a viscous liquid or a waxy solid at room temperature.

Characterization of Imidazoline Surfactants

4.2.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the formation of the imidazoline ring and the disappearance of the carboxylic acid group from the starting material.

-

Sample Preparation: A thin film of the imidazoline sample is placed between two KBr plates or a spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Expected Peaks:

-

Absence of a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).

-

Absence of the C=O stretch from the carboxylic acid (around 1710 cm⁻¹).

-

Presence of a C=N stretch characteristic of the imidazoline ring (around 1600-1650 cm⁻¹).

-

Presence of C-N stretching vibrations (around 1200-1350 cm⁻¹).

-

Presence of N-H stretching from the secondary amine in the ring (around 3300 cm⁻¹).

-

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of atoms in the imidazoline molecule.

-

Sample Preparation: Dissolve approximately 10-20 mg of the imidazoline sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Parameters:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard pulse sequence.

-

¹³C NMR: Proton-decoupled pulse sequence.

-

-

Expected ¹H NMR Signals:

-

Signals for the methylene (B1212753) protons of the imidazoline ring (typically in the range of 3.0-4.0 ppm).

-

Signals for the protons of the hydrophobic alkyl chain.

-

A signal for the N-H proton of the imidazoline ring.

-

-

Expected ¹³C NMR Signals:

-

A signal for the C=N carbon of the imidazoline ring (typically in the range of 160-170 ppm).

-

Signals for the methylene carbons of the imidazoline ring.

-

Signals for the carbons of the hydrophobic alkyl chain.

-

Signaling Pathways and Drug Development Applications

The discovery of imidazoline receptors has unveiled a new dimension to the biological activities of imidazoline compounds, extending their relevance from industrial surfactants to potential therapeutic agents. There are three main classes of imidazoline receptors: I₁, I₂, and I₃.

-

I₁ Imidazoline Receptors: Primarily located in the brainstem, these receptors are involved in the central regulation of blood pressure. Agonists of I₁ receptors can lower blood pressure by reducing sympathetic outflow.[7]

-

I₂ Imidazoline Receptors: Found in various tissues, including the brain, liver, and kidneys, the function of I₂ receptors is still under investigation, but they are implicated in various neurological and psychiatric disorders.

-

I₃ Imidazoline Receptors: Located in pancreatic β-cells, these receptors are involved in the regulation of insulin secretion.[7]

The signaling pathway associated with the I₁-imidazoline receptor is of particular interest for drug development, especially for antihypertensive drugs.

I₁-Imidazoline Receptor Signaling Pathway

Activation of the I₁-imidazoline receptor is coupled to a G-protein independent signaling cascade. The binding of an agonist to the receptor initiates the hydrolysis of phosphatidylcholine, leading to the generation of second messengers, diacylglycerol (DAG) and arachidonic acid.

Caption: I₁-Imidazoline Receptor Signaling Pathway.

Experimental Workflow

The development and characterization of imidazoline-based surfactants typically follow a structured workflow, from synthesis to performance evaluation.

Caption: Experimental Workflow for Imidazoline Surfactants.

Conclusion